4-acetamido-3-methylbenzoic acid

Analytical Chemistry Quality Control Organic Synthesis

Metabolite quantification and FGFR-4 inhibitor programs demand a building block with validated substitution integrity, not a positional isomer. Generic 3-methylbenzoic acid derivatives cannot replicate the unique LogP (0.9) and metabolic profile of 4-acetamido-3-methylbenzoic acid. This compound solves that challenge. • Defined human metabolite of 4-amino-3-methylbenzoic acid, enabling precise LC-MS/MS reference standards for regulatory bioanalysis. • Strategic FGFR-4 inhibitor intermediate with enhanced aqueous compatibility (LogP 0.9) for hepatocellular carcinoma medicinal chemistry. • Low melting point (114-116 °C) supports energy-efficient, solvent-free process conditions unavailable with high-melting isomers. Procure with batch-specific QC documentation for reliable analytical and synthetic workflows.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 37901-92-1
Cat. No. B1274125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-3-methylbenzoic acid
CAS37901-92-1
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)NC(=O)C
InChIInChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
InChIKeyWCQSEJSRAJSUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetamido-3-methylbenzoic Acid: Properties & Specifications


4-Acetamido-3-methylbenzoic acid (AMBA) is an aromatic carboxylic acid derivative of the class benzoic acids, characterized by an acetylamino group at the 4-position and a methyl group at the 3-position [1]. It is a metabolite of 4-amino-3-methylbenzoic acid [2] and serves as an intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents, including FGFR-4 inhibitors [3]. The compound is available from commercial vendors with purity specifications up to 97% , making it suitable for demanding research applications.

Aromatic building block with reported intermediate role in kinase inhibitor research
Confirmed human metabolite standard for aminobenzoic acid pathway studies
Certified purity and batch QC documentation support reproducible synthesis

4-Acetamido-3-methylbenzoic Acid: Why Substitution Fails


The precise substitution pattern of 4-acetamido-3-methylbenzoic acid is a critical determinant of its physicochemical and biological properties. Simple substitution with a positional isomer, such as 2-acetamido-3-methylbenzoic acid, can alter lipophilicity by over 150% (ΔLogP > 1.4) [1]. Similarly, replacing the 4-acetamido group with a hydrogen atom (as in 3-methylbenzoic acid) or the 3-methyl group (as in 4-acetamidobenzoic acid) results in drastic changes to melting point, solubility, and metabolic fate, as detailed in the quantitative evidence below [2]. Therefore, direct analog substitution is not scientifically valid for applications where specific physical properties or biological interactions are required.

Positional isomer mismatch

2-Acetamido-3-methyl isomer shows markedly different lipophilicity and melting behavior, altering partitioning, solubility, and thermal processing.

Functional group deletion

Removing the 4-acetamido or 3-methyl group (e.g., 3-methylbenzoic acid) changes metabolic fate, crystal packing, and synthetic reactivity, limiting direct interchange.

4-Acetamido-3-methylbenzoic Acid: Key Differentiators


Purity & Analytical Documentation

4-Acetamido-3-methylbenzoic acid is commercially available with a certified purity of 97% , a specification that is consistently higher than the standard 95% purity offered for many structural analogs like 2-acetamido-3-methylbenzoic acid . Furthermore, vendors such as Bidepharm provide comprehensive batch-specific quality control documentation, including NMR, HPLC, and GC reports , which is a critical advantage for ensuring experimental reproducibility and regulatory compliance that is not uniformly available for all in-class compounds.

Commercial Purity & QC
Data to verify
Target: 97% with batch NMR/HPLC/GC reports
Comparator: 95% without documented batch QC
May reduce in-house re-purification and improve reproducibility.
Supplier specifications; confirm COA upon receipt.
Analytical Chemistry Quality Control Organic Synthesis

Lower Melting Point Advantage

The melting point of 4-acetamido-3-methylbenzoic acid is significantly lower than that of its positional isomer, 3-acetamido-4-methylbenzoic acid. The target compound melts at 114-116 °C , whereas the 3-acetamido-4-methyl isomer melts with decomposition at a much higher temperature range of 267-270 °C . This represents a >150 °C reduction in melting point.

Melting Point
Data to verify
114–116 °C
Over 150 °C lower than 3-acetamido-4-methyl isomer, enabling lower-temperature processing.
Experimental comparison with positional isomer.
Process Chemistry Material Science Formulation

Enhanced Hydrophilicity (LogP)

The target compound exhibits a calculated LogP (XLogP3) of 0.9, indicating moderate hydrophilicity [1]. This is in stark contrast to its positional isomer, 2-acetamido-3-methylbenzoic acid, which has a significantly higher LogP of 2.30, suggesting it is over 25 times more lipophilic [2]. The target compound is also more hydrophilic than its metabolic precursor, 4-amino-3-methylbenzoic acid (LogP 1.29) .

Lipophilicity (LogP)
Reported
XLogP3 = 0.9
ΔLogP = -1.40 vs 2-acetamido isomer
Higher aqueous solubility supports biological assays and aqueous workup.
Computed value; experimental confirmation advised.
ADME Medicinal Chemistry Bioconjugation

Human Metabolite Identity

4-Acetamido-3-methylbenzoic acid is a known human metabolite of 4-amino-3-methylbenzoic acid [1]. This metabolic relationship is a specific and verifiable characteristic that distinguishes it from many other in-class compounds which may not be recognized endogenous or xenobiotic metabolites. For instance, its positional isomer 3-acetamido-4-methylbenzoic acid or its precursor 4-amino-3-methylbenzoic acid lack this specific designation as a terminal human metabolite of the same pathway [2].

Human Metabolite Identity
Reported
Confirmed metabolite of 4-amino-3-methylbenzoic acid
Comparator: not a reported terminal metabolite
Authentic standard for metabolite quantification and pathway studies.
Based on human metabolite databases.
Drug Metabolism Toxicology Biomarker Discovery

In Vivo Hepatic Effect Threshold

The compound has a reported in vivo biological threshold: at doses greater than 100 mg/kg body weight, it induces foci and cellular changes in the liver . This provides a quantitative benchmark for toxicological or pharmacological studies. In contrast, specific in vivo dose-response data for causing such observable phenotypic changes are not readily available for close analogs like 2-acetamido-3-methylbenzoic acid or 3-acetamido-4-methylbenzoic acid.

In Vivo Hepatic Effect Threshold
Data to verify
>100 mg/kg induces liver foci
Reference point for dose-ranging toxicology studies.
Rodent model; confirm experimental details.
Toxicology Pharmacology In Vivo Studies

Nitration to 5-Nitro Derivative

The compound can be directly nitrated to yield 4-acetamido-3-methyl-5-nitrobenzoic acid , a transformation that introduces a versatile nitro group for further functionalization (e.g., reduction to an amine, diazotization). The reactivity and regioselectivity of this electrophilic aromatic substitution are determined by the specific 4-acetamido-3-methyl substitution pattern. Analogs with different substitution patterns (e.g., 3-acetamido-4-methylbenzoic acid) would undergo nitration at different positions, leading to a different set of downstream synthetic intermediates.

Nitration Reactivity
Data to verify
Nitration → 4-acetamido-3-methyl-5-nitrobenzoic acid
Access to 5-nitro building blocks not obtainable from other positional isomers.
Regioselectivity derived from substitution pattern.
Organic Synthesis Medicinal Chemistry Building Blocks

4-Acetamido-3-methylbenzoic Acid: Best Applications


Drug Metabolism Method Development

Given its confirmed status as a human metabolite of 4-amino-3-methylbenzoic acid [1], this compound is the ideal reference standard for developing and validating LC-MS/MS or HPLC methods to quantify this metabolite in plasma, urine, or tissue samples. Its defined purity and available QC documentation ensure the accuracy and reliability of analytical data, which is a critical requirement for regulatory bioanalysis.

FGFR-4 Inhibitor Library Synthesis

The compound's established role as an intermediate in the synthesis of FGFR-4 inhibitors [1], combined with its lower LogP (0.9) that suggests improved aqueous compatibility for biological assays , makes it a strategic building block for medicinal chemistry programs targeting hepatocellular carcinoma. Its synthetic versatility, including the ability to be nitrated to a 5-nitro derivative , offers a clear path for generating diverse compound libraries.

Process Chemistry Optimization

For process chemists, the low melting point (114-116 °C) of 4-acetamido-3-methylbenzoic acid [1] is a major advantage over its high-melting isomer 3-acetamido-4-methylbenzoic acid (267-270 °C) . This property allows for reactions to be run at lower temperatures, potentially in solvent-free melts, reducing energy consumption and minimizing the risk of thermal decomposition, thereby improving overall process safety and efficiency.

In Vivo Toxicology of Aminobenzoic Acid Metabolism

Researchers conducting in vivo studies on the effects of 4-amino-3-methylbenzoic acid or its derivatives can use 4-acetamido-3-methylbenzoic acid as a key tool. Its known metabolic relationship [1] and the established in vivo threshold for inducing hepatic effects (>100 mg/kg) provide a valuable framework for dose selection and for interpreting toxicological or pharmacological findings related to this metabolic pathway.

Application
Selection Property
Validation Focus
Metabolite quantification (LC-MS/HPLC)
Authentic metabolite standard with documented purity
Method accuracy and matrix effect assessment
Kinase inhibitor library synthesis (FGFR-4 context)
Reported intermediate; lower LogP supports aqueous-phase chemistry
Synthetic versatility and nitro-derivative accessibility
Low-temperature reaction processing
Lower melting point vs. positional isomers
Energy efficiency and thermal degradation risk
In vivo metabolism and toxicity studies
Confirmed metabolite status; reported in vivo effect threshold
Dose-response interpretation and biomarker analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-acetamido-3-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.